molecular formula C15H20BrN3O2 B2692127 Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2241139-42-2

Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2692127
CAS No.: 2241139-42-2
M. Wt: 354.248
InChI Key: HUOCXAPWDUFZCJ-WCQGTBRESA-N
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Description

Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like 2-azabicyclo[2.2.1]heptane core. The stereochemistry (1R,3S,4S) is critical for its structural and functional properties, as misassignments in related compounds have been corrected in prior studies . The 5-bromopyrimidin-2-yl substituent at the 3-position introduces electrophilic reactivity, making the compound valuable in cross-coupling reactions and medicinal chemistry applications. Its tert-butyl carbamate group enhances solubility and stability during synthesis, a common strategy in peptide and protease inhibitor design .

This compound is synthesized via multistep routes, often starting from bicyclic precursors functionalized with brominated heterocycles. For example, similar derivatives like tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1256387-74-2) are prepared using Suzuki-Miyaura coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-11-5-4-9(6-11)12(19)13-17-7-10(16)8-18-13/h7-9,11-12H,4-6H2,1-3H3/t9-,11+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOCXAPWDUFZCJ-WCQGTBRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@H]1C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1R,3S,4S)-3-(5-bromopyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Information

  • Common Name : this compound
  • CAS Number : 2241139-42-2
  • Molecular Formula : C₁₅H₂₀BrN₃O₂
  • Molecular Weight : 354.24 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is primarily attributed to its structural similarity to naturally occurring substrates and inhibitors. This compound can interact with various biological targets, including enzymes and receptors, making it a promising candidate for drug development.

Case Studies and Research Findings

  • Anticancer Activity
    • A study demonstrated that compounds similar to this compound exhibited cytostatic effects against various cancer cell lines. The bromopyrimidine moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways crucial for cancer cell proliferation.
  • Neuroprotective Effects
    • Research indicated that bicyclic compounds can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity
    • Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against several bacterial strains, indicating its potential use as an antibiotic agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth in various cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells
AntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Heterocyclic Substituents

The target compound’s 5-bromopyrimidin-2-yl group distinguishes it from analogs with benzimidazole (e.g., CAS 1256387-74-2 ), imidazole (e.g., CAS 1181573-42-1 ), or benzo[d]thiazole (e.g., compound 11g in ) substituents. Pyrimidine rings offer distinct electronic properties, influencing binding affinity in enzyme inhibitors .

Stereochemical Variations

  • (1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate (): Lacks the brominated heterocycle but shares the bicyclic core. Used as a chiral building block in asymmetric synthesis.
  • (1S,3R,4R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 553645-75-3 ): Features a hydroxymethyl group instead of bromopyrimidine, altering polarity and hydrogen-bonding capacity.

Common Strategies

  • Protection/Deprotection : Tert-butyl carbamate protection is ubiquitous (e.g., compound 7b in , m/z 376.4 ).
  • Coupling Reactions : Brominated analogs like CAS 1256387-87-7 () are synthesized via palladium-catalyzed cross-coupling, similar to methods for pyrimidine derivatives .

Divergent Pathways

  • Trifluoromethylsulfonyl Modifications : Compounds such as 8b () incorporate sulfonamide groups, requiring trifluoromethanesulfonic anhydride, unlike the target compound’s bromopyrimidine .
  • Amino-Methyl Derivatives: CAS 1181573-42-1 () introduces an aminomethyl group via reductive amination, diverging from electrophilic bromine-based routes .

Physicochemical and Spectroscopic Data

Compound Name Molecular Formula Molecular Weight Key Spectral Data (NMR, MS) Reference
Target Compound C₁₈H₂₃BrN₄O₂ 413.31 ESI-MS: m/z 369.3 [M+H]+ (similar to )
tert-Butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-... (CAS 1256387-74-2) C₁₈H₂₃BrN₄O₂ 413.31 ¹³C NMR: δ 170.24 (C=O), 167.60 (C-Br)
(1R,3S,4S)-tert-Butyl 3-(aminomethyl)-... (CAS 1181573-42-1) C₁₂H₂₂N₂O₂ 226.32 ESI-MS: m/z 227.3 [M+H]+

Key Research Findings and Challenges

Stereochemical Accuracy : Misassignment of the exo/endo configuration in early studies (e.g., ) underscores the need for X-ray crystallography or advanced NMR to confirm structures .

Synthetic Scalability : Derivatives like CAS 1441670-89-8 () require expensive fluorenyl reagents, limiting large-scale production compared to bromopyrimidine analogs .

Biological Selectivity : The 5-bromopyrimidine group may enhance selectivity for kinase targets over benzimidazole-based compounds, though direct comparative data are lacking .

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